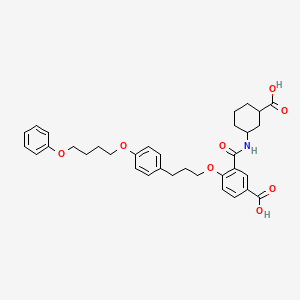
BayCysLT2
Overview
Description
BayCysLT2 is a synthetic organic compound that acts as a selective and potent antagonist of the cysteinyl leukotriene receptor 2 (CysLT2). Cysteinyl leukotrienes are inflammatory mediators that play a significant role in various inflammatory responses, including those related to asthma, allergic rhinitis, and myocardial infarction .
Scientific Research Applications
BayCysLT2 has several scientific research applications, including:
Cardiovascular Research: This compound has been shown to attenuate myocardial infarction damage by reducing cell adhesion molecules and leukocyte infiltration into the myocardium.
Inflammatory Diseases: The compound is used to study the role of cysteinyl leukotrienes in inflammatory diseases such as asthma and allergic rhinitis.
Mechanism of Action
Target of Action
BayCysLT2 is a selective and potent antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2) . CysLT2 is a G protein-coupled receptor that, when bound to its Cysteinyl Leukotriene (CysLT) ligands, activates the Gq alpha subunit and/or Ga subunit of its coupled G protein, depending on the cell type .
Mode of Action
This compound inhibits the binding of LTD4, a type of CysLT, to CysLT2 receptors . This inhibition prevents the activation of the Gq alpha subunit and/or Ga subunit of the G protein, thereby blocking the downstream signaling pathways that would normally be triggered by the binding of CysLTs to CysLT2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Cysteinyl Leukotriene signaling pathway . By blocking the activation of CysLT2, this compound prevents the downstream effects of CysLT signaling, which include the promotion of inflammation and the modulation of immune responses .
Pharmacokinetics
As a synthetic organic compound , it is likely to have pharmacokinetic properties similar to other compounds in its class
Result of Action
The primary result of this compound’s action is the reduction of inflammation and modulation of immune responses. For example, in a mouse model of myocardial infarction, this compound has been shown to attenuate damage by reducing cell adhesion molecules and leukocyte infiltration into the myocardium, both of which are central to the acute inflammatory response after myocardial infraction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of corneal infection, the expression levels of CysLT1 and CysLT2 were found to be significantly higher in uninfected corneas of both mouse strains as opposed to during infection, suggesting a role in homeostatic maintenance within the eye This indicates that the local tissue environment can significantly impact the action of this compound
Biochemical Analysis
Biochemical Properties
BayCysLT2 plays a significant role in biochemical reactions. It interacts with CysLT2, a member of the G protein-coupled receptors (GPCRs) family . This compound inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can protect astrocytes from ischemic injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to reverse LTC4-stimulated perfusion pressure increase and contractility decrease in isolated Langendorff-perfused guinea pig hearts in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to attenuate myocardial infarction damage and inhibit LTD4-induced Evans blue dye leakage in the mouse ear vasculature .
Metabolic Pathways
This compound is involved in the metabolic pathways of cysteinyl leukotrienes (CysLTs), interacting with enzymes and cofactors .
Preparation Methods
BayCysLT2 is synthesized through a series of chemical reactions involving isophthalic acid derivatives. The synthetic route typically involves the following steps:
Formation of the isophthalic acid derivative: The starting material, isophthalic acid, undergoes a series of reactions to form the desired derivative.
Coupling reactions: The isophthalic acid derivative is then coupled with other chemical groups to form the final compound, this compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
BayCysLT2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
BayCysLT2 is unique in its high selectivity and potency as a CysLT2 receptor antagonist. Similar compounds include:
Montelukast: A leukotriene receptor antagonist primarily targeting the CysLT1 receptor.
Zafirlukast: Another leukotriene receptor antagonist with a similar target profile to Montelukast.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.
Compared to these compounds, this compound is more selective for the CysLT2 receptor, making it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes .
Properties
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAULTWHHPIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693986 | |
| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-33-2 | |
| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?
A1: this compound acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:
- Reduced endothelial permeability: By blocking CysLT2R, this compound inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].
- Inhibited tumor angiogenesis: this compound treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].
- Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, this compound decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].
Q2: What is the evidence that this compound is selective for CysLT2R over CysLT1R?
A2: Studies employing various methods demonstrated the selectivity of this compound for CysLT2R:
- β-galactosidase–β-arrestin complementation assay: this compound showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].
- Intracellular calcium mobilization assay: this compound exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].
Q3: What are the potential therapeutic applications of this compound based on the presented research?
A3: The research suggests that this compound, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:
- Cancer: By inhibiting tumor angiogenesis and metastasis, this compound presents a potential therapeutic target for various cancers [].
- Cardiovascular diseases: The ability of this compound to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
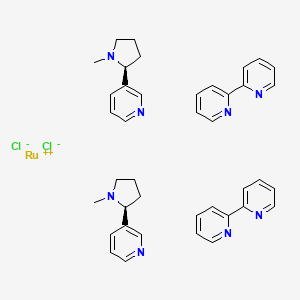
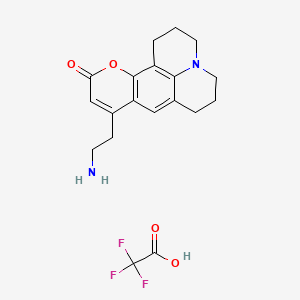
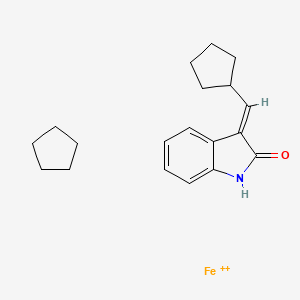
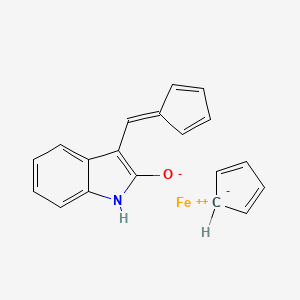
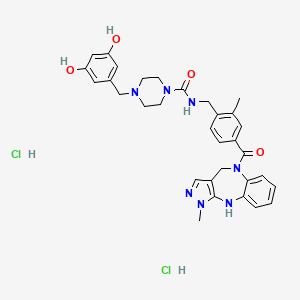
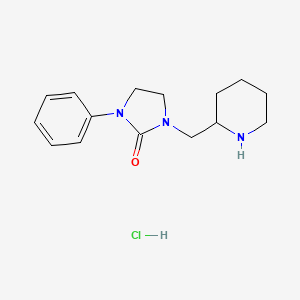

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
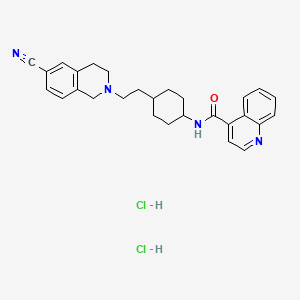

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)
